molecular formula C9H13ClO3 B13977478 4-(Chlorocarbonyl)cyclohexyl acetate

4-(Chlorocarbonyl)cyclohexyl acetate

Cat. No.: B13977478
M. Wt: 204.65 g/mol
InChI Key: TZMCSICDDHNRPB-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)cyclohexyl acetate is an organic compound characterized by a cyclohexane ring substituted with a chlorocarbonyl group and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)cyclohexyl acetate typically involves the reaction of cyclohexanol with phosgene (carbonyl chloride) in the presence of a base to form the chlorocarbonyl intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous-flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)cyclohexyl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form cyclohexyl acetate and other related compounds.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and acetic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products:

    Substitution Products: Various substituted cyclohexyl acetates.

    Reduction Products: Cyclohexyl acetate and related alcohols.

    Hydrolysis Products: Cyclohexanol and acetic acid.

Scientific Research Applications

4-(Chlorocarbonyl)cyclohexyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)cyclohexyl acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive, making it a suitable intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Cyclohexyl Acetate: Lacks the chlorocarbonyl group, making it less reactive.

    4-(Isopropyl)cyclohexyl Acetate: Used in the fragrance industry, similar in structure but with different substituents.

    4-(Tert-Butyl)cyclohexyl Acetate: Another fragrance compound with different odor properties.

Uniqueness: 4-(Chlorocarbonyl)cyclohexyl acetate is unique due to the presence of both a chlorocarbonyl and an acetate group, providing a combination of reactivity and functional versatility that is not found in its simpler analogs .

Properties

Molecular Formula

C9H13ClO3

Molecular Weight

204.65 g/mol

IUPAC Name

(4-carbonochloridoylcyclohexyl) acetate

InChI

InChI=1S/C9H13ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h7-8H,2-5H2,1H3

InChI Key

TZMCSICDDHNRPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC(CC1)C(=O)Cl

Origin of Product

United States

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